[(E)-furan-2-ylmethylideneamino] N-(3,4-dichlorophenyl)carbamate
Overview
Description
[(E)-furan-2-ylmethylideneamino] N-(3,4-dichlorophenyl)carbamate is a synthetic organic compound that features a furan ring, a dichlorophenyl group, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-furan-2-ylmethylideneamino] N-(3,4-dichlorophenyl)carbamate typically involves the condensation of furan-2-carbaldehyde with N-(3,4-dichlorophenyl)carbamate under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as Ru/Al2O3 in toluene, can enhance the reaction rate and selectivity . The reaction parameters, including temperature, solvent, and catalyst loading, are optimized to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
[(E)-furan-2-ylmethylideneamino] N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino and alcohol derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
[(E)-furan-2-ylmethylideneamino] N-(3,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(E)-furan-2-ylmethylideneamino] N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms, used in the production of dyes and herbicides.
Knoevenagel Condensation Products: Compounds formed via the Knoevenagel condensation reaction, used in various organic synthesis applications.
Metformin Related Compounds: Biguanide class compounds used in pharmaceuticals.
Uniqueness
[(E)-furan-2-ylmethylideneamino] N-(3,4-dichlorophenyl)carbamate is unique due to its specific combination of a furan ring, dichlorophenyl group, and carbamate linkage. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
[(E)-furan-2-ylmethylideneamino] N-(3,4-dichlorophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O3/c13-10-4-3-8(6-11(10)14)16-12(17)19-15-7-9-2-1-5-18-9/h1-7H,(H,16,17)/b15-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOKEPUGUGLJGB-VIZOYTHASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NOC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/OC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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